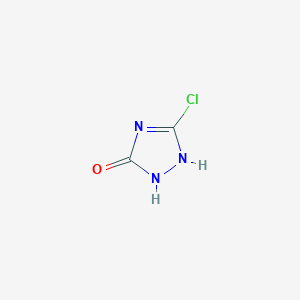
1-(3-Fluorobenzyl)piperidine
Vue d'ensemble
Description
“1-(3-Fluorobenzyl)piperidine” is a chemical compound . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Synthesis Techniques
- Synthesis of Isotopomers : 4-(4-fluorobenzyl)piperidine and its derivatives have been synthesized using the Grignard reaction and catalytic H/D exchange, providing insights into isotope labeling methods in pharmaceuticals (Proszenyák et al., 2005).
Structural Analysis and Modification
- Structural Determination of Analogs : Analogues of 3,5-bis(2-fluorobenzylidene)-4-piperidone have been synthesized, with their molecular structures characterized using various techniques, including X-ray crystallography (Lagisetty et al., 2009).
- Derivative Synthesis for Monoamine Transporters : Substituted phenyl and heterocyclic derivatives of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues were synthesized, contributing to the understanding of their interactions with brain monoamine transporters (Kolhatkar et al., 2003).
Radiopharmaceutical Research
- Evaluation in Acetylcholinesterase Studies : 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, an analog of donepezil, was synthesized and evaluated for its suitability in acetylcholinesterase studies, highlighting its potential and limitations in radiopharmaceutical applications (Lee et al., 2000).
Chemical Reagent Development
- Preparation of Tetrahydrochromeno Derivatives : The preparation of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one was achieved, contributing to the development of chemical reagents for various applications (Duan-zhi, 2005).
Metabolism and Radiotracer Studies
- In Vitro Metabolism Studies : Acetylcholinesterase inhibitors containing 3-[(18)F]fluoromethylbenzyl- and 4-[(18)F]fluorobenzyl-piperidine moieties were studied for their metabolism, demonstrating the potential of in vitro methods in predicting in vivo metabolism of radiotracers (Lee et al., 2001).
Histone Deacetylase Inhibition
- Development of HDAC Inhibitors : Spiro[chromane-2,4′-piperidine] derivatives were prepared as novel histone deacetylase (HDAC) inhibitors, with evaluation of their in vitro antiproliferative activities and in vivo pharmacokinetics, underscoring their potential in antitumor applications (Thaler et al., 2012).
Biological and Antifungal Activities
- Antibacterial and Antifungal Activities : Syntheses and structural characterizations of 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives were conducted, with evaluations of their antibacterial, antifungal, and DNA cleavage activities, contributing to the development of compounds with potential therapeutic applications (Binici et al., 2021).
Synthesis for Receptor Antagonists
- Stereoselective Synthesis for CCR3 Antagonists : A stereoselective synthesis of a CCR3 antagonist was described, employing key fragments like (S)-3-(4-fluorobenzyl)piperidine, demonstrating the utility of stereoselective processes in pharmaceutical development (Yue et al., 2006).
PET Imaging Studies
- Development of PET Radioligands : Novel PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety were developed for imaging NR2B NMDA receptors, highlighting the challenges and considerations in developing effective PET imaging agents (Labas et al., 2011).
Safety and Hazards
Orientations Futures
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions of “1-(3-Fluorobenzyl)piperidine” could involve further exploration of its synthesis methods and potential applications in the pharmaceutical industry.
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFNLOSPRJQOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B7840811.png)
![(3S,4S,9BR)-4-HYDROXY-3,6,9-TRIMETHYL-3H,3AH,4H,5H,9AH,9BH-AZULENO[4,5-B]FURAN-2,7-DIONE](/img/structure/B7840818.png)



![4,4'-[Benzene-1,4-diylbis(methanediyloxy)]dianiline](/img/structure/B7840841.png)
![2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7840865.png)

![N-[3-Chloro-4-(difluoromethoxy)phenyl]-2,4-difluorobenzene-1-sulfonamide](/img/structure/B7840891.png)

![2-{[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B7840898.png)
![(E)-2-cyano-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B7840899.png)
![2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7840902.png)

